N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide
Description
Historical Context of Indoline and Pyrrolidine Derivatives in Medicinal Chemistry
The indoline scaffold traces its medicinal relevance to ancient applications of indole-containing plants like Rauvolfia serpentina (source of reserpine) and Tabernanthe iboga (source of ibogaine). These natural products demonstrated early that saturated indole systems (indolines) could modulate neurotransmitter systems. Pyrrolidine gained prominence through its presence in nicotine (isolated 1828) and later in synthetic drugs like procyclidine (1950s anti-Parkinson agent). The fusion of these frameworks became feasible with modern catalytic hydrogenation techniques, enabling selective saturation of indole rings while preserving pyrrolidine's nitrogen basicity.
Key milestones include:
Evolution of Acetamide-Based Compounds in Drug Discovery
Acetamide derivatives emerged as privileged structures following the discovery of paracetamol (acetaminophen) in 1877. The -NHCOCH~3~ group proved crucial for balancing solubility and membrane permeability. Modern applications leverage acetamide's hydrogen-bonding capacity for target engagement, as seen in HIV-1 NNRTIs like doravirine (EC~50~ = 13 nM). Computational studies of C~2~H~5~NO isomers reveal acetamide's exceptional thermodynamic stability (Δ~f~H^⊖^(298.15 K) = -237.1 kJ/mol) compared to alternatives like 1,2-oxazetidine (+104.6 kJ/mol). This stability, combined with synthetic accessibility, made acetamide an ideal terminal group for the subject compound.
Research Significance Within Heterocyclic Chemistry
The compound exemplifies three trends in heterocyclic drug design:
- Spatial economy : Merging indoline's planar aromaticity with pyrrolidine's puckered conformation creates complementary binding surfaces for protein targets
- Metabolic shielding : The o-tolyloxy group ortho to acetamide sterically hinders cytochrome P450-mediated deacetylation
- Charge modulation : Pyrrolidine's basic nitrogen (pK~a~ ~11) balances indoline's weak acidity (pK~a~ ~3-4), optimizing blood-brain barrier penetration
Recent synthetic breakthroughs enabling such architectures include:
Position in Contemporary Pharmaceutical Research Landscape
This compound sits at the intersection of two dominant pharmaceutical strategies:
- Targeted polypharmacology : Simultaneous modulation of serotonin (indoline moiety) and σ receptors (pyrrolidine component)
- Resilience engineering : Structural features countering common resistance mechanisms:
Ongoing research directions include:
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-18-7-3-4-8-23(18)29-17-24(28)25-16-22(27-12-5-6-13-27)19-9-10-21-20(15-19)11-14-26(21)2/h3-4,7-10,15,22H,5-6,11-14,16-17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBTXGCCNHFNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Moiety: The indoline ring is synthesized through a cyclization reaction involving aniline derivatives.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group.
Attachment of the o-Tolyloxy Group: The o-tolyloxy group is attached through an etherification reaction using o-cresol and an alkylating agent.
Final Coupling: The final step involves coupling the intermediate compounds through an amide bond formation using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with varied functional groups.
Scientific Research Applications
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related acetamide derivatives, focusing on molecular features, synthesis, and biological activity (where data exist).
Structural Analogs with Indolin/Indole Moieties
Compounds containing indolin or indole rings are often explored for kinase inhibition or CNS modulation. Examples include:
Key Observations:
- The target compound lacks the isoxazole and quinoline/pyridine groups present in , which may reduce its kinase-binding affinity but enhance selectivity for other targets (e.g., GPCRs).
- The pyrrolidin-1-yl group may improve blood-brain barrier penetration compared to bulkier substituents like quinoline .
Acetamide Derivatives with Aryloxy Substituents
Aryloxy acetamides are common in drug design for their metabolic stability and receptor interactions:
Key Observations:
- Unlike Ocfentanil, the target lacks a piperidine core, which is critical for opioid receptor binding .
Pyrrolidine-Containing Analogs
Pyrrolidine rings enhance conformational flexibility and bioavailability:
Key Observations:
Biological Activity
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound notable for its complex structure, which integrates an indoline moiety, a pyrrolidine ring, and an o-tolyloxy group. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in areas such as pain management, anti-inflammatory effects, and possible herbicidal applications.
Structural Features
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Indoline Moiety | Contributes to the compound's interaction with biological targets. |
| Pyrrolidine Ring | May enhance binding affinity to specific receptors. |
| o-Tolyloxy Group | Potentially involved in herbicidal activity. |
Biological Activity Overview
Research into the biological activity of this compound suggests several key areas of interest:
1. Pharmacological Potential
- Pain Management : The combination of the indoline and pyrrolidine structures may confer analgesic properties, making it a candidate for pain relief medications.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound could inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.
2. Agricultural Applications
- The presence of the o-tolyloxy group suggests potential herbicidal properties, which could be explored for agricultural applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds with similar structural features:
Case Study 1: Analgesic Properties
A study examining related indole derivatives showed significant analgesic effects in animal models. The mechanism was attributed to modulation of pain pathways involving opioid receptors.
Case Study 2: Anti-inflammatory Activity
Research on compounds with pyrrolidine rings indicated substantial anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This suggests that this compound may exhibit similar properties .
Case Study 3: Herbicidal Activity
A comparative analysis of various phenoxyacetic acid derivatives revealed that compounds with o-tolyloxy groups demonstrated significant herbicidal activity against several weed species. This positions this compound as a potential candidate for further agricultural research.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights the importance of each functional group:
| Functional Group | Impact on Activity |
|---|---|
| Indoline | Enhances receptor binding and efficacy. |
| Pyrrolidine | Increases bioavailability and stability. |
| o-Tolyloxy | Contributes to herbicidal properties. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
